molecular formula C43H71NaO11 B017828 Narasin sodium CAS No. 58331-17-2

Narasin sodium

Cat. No.: B017828
CAS No.: 58331-17-2
M. Wt: 787 g/mol
InChI Key: NBRZEFXQRCTYMC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Narasin sodium is a polyether ionophore antibiotic derived from the fermentation of the bacterium Streptomyces aureofaciens. It is primarily used as a coccidiostat and antibacterial agent in veterinary medicine. This compound is effective against Gram-positive bacteria and certain protozoa, making it a valuable tool in the prevention and treatment of coccidiosis in poultry and other livestock .

Scientific Research Applications

Narasin sodium has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Narasin sodium is an ionophore antibiotic that primarily targets Gram-positive bacteria and coccidia , a group of parasitic protozoans . It is particularly effective against Enterococcus faecium and Enterococcus faecalis .

Mode of Action

This compound operates by forming lipid-soluble complexes with monovalent cations such as sodium (Na+), potassium (K+), and hydrogen (H+) ions . These complexes are then transported across the bacterial cell membrane, disrupting the essential ion gradients within the cell . This disruption leads to an increase in the intracellular concentration of H+ ions, activating the H+ ATPase pump to expel the excess H+ ions . The energy resources of the cell are depleted in this process, reducing its fermentative functions and cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This compound has been shown to inhibit this pathway by blocking the phosphorylation of IκBα . This inhibition can stimulate tumor necrosis factor-related apoptosis-induced ligand (TRAIL)-mediated apoptosis in certain cells .

Pharmacokinetics

While conventional pharmacokinetic studies on this compound are limited, it is known that the compound is rapidly metabolized in the liver and eliminated in the feces within a few days . The principal effect of narasin is on the microflora of the intestinal tract, including coccidia .

Result of Action

The action of this compound results in a number of molecular and cellular effects. Its antibacterial properties lead to the disruption of Gram-positive bacterial cells, while its coccidiostatic properties inhibit the growth and reproduction of coccidia . In swine, this compound administration results in improved nitrogen digestibility, which decreases fecal nitrogen and increases the relative concentrations of propionic acid in the large intestine .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cross-contamination of non-target feedingstuffs by this compound can occur, potentially affecting its action . Furthermore, the compound’s effectiveness can be influenced by the specific microflora present in the intestinal tract of the animal .

Safety and Hazards

Narasin is fatal if swallowed . It is advised to wash thoroughly after handling and not to eat, drink, or smoke when using this product . If swallowed, get emergency medical help immediately .

Future Directions

Narasin exhibits promising activity against antimicrobial-resistant strains of C. acnes . The concurrent administration of doxorubicin and narasin could present a viable alternative therapeutic approach for osteosarcoma . Furthermore, the antibacterial efficacy of narasin against drug-resistant acne bacteria is being studied, with the aim to formulate self-nanomicellizing solid dispersions (SNMSD) utilizing Soluplus® (SOL), as a drug delivery system to incorporate Narasin and selectively target the lipophilic C. acnes abundant environments within the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin sodium is synthesized through the fermentation of Streptomyces aureofaciens. The fermentation broth is processed to isolate narasin, which is then converted to its sodium salt form. The sodium salt of narasin is prepared by dissolving narasin in dioxane, adding sodium hydroxide, and stirring the mixture for two hours. The resulting solution is then treated with water and ethyl acetate to precipitate the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces aureofaciens. The fermentation process is carefully controlled to optimize the yield of narasin. After fermentation, the broth is subjected to extraction and purification processes to isolate narasin, which is then converted to its sodium salt form using the method described above .

Chemical Reactions Analysis

Types of Reactions: Narasin sodium undergoes various chemical reactions, including:

    Oxidation: Narasin can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in narasin.

    Substitution: Narasin can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of narasin, while reduction can yield reduced forms with modified functional groups .

Comparison with Similar Compounds

  • Salinomycin
  • Monensin
  • Lasalocid
  • Maduramicin
  • Semduramicin

Narasin sodium’s unique structure and properties make it a valuable compound in both scientific research and practical applications in the livestock industry.

Properties

IUPAC Name

sodium;2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRZEFXQRCTYMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H71NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of Narasin sodium discussed in the provided research?

A1: The provided research abstract focuses on the application of various polyether antibiotics, including this compound, in animal husbandry production. [] This suggests its use as an animal feed additive to improve growth and feed efficiency in livestock.

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